molecular formula C19H18F2N2O2S B4200583 1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione

1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B4200583
M. Wt: 376.4 g/mol
InChI Key: JHGKXQUHRDBHHN-UHFFFAOYSA-N
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Description

1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a difluoromethylthio group attached to a phenyl ring, an ethylphenylamino group, and a pyrrolidinedione core. Its unique structure makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidinedione core, followed by the introduction of the difluoromethylthio and ethylphenylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound may be investigated for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical lead compound, particularly in the development of drugs targeting specific diseases.

    Industry: It can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The difluoromethylthio group may play a crucial role in binding to enzymes or receptors, while the pyrrolidinedione core can interact with other biomolecules. The exact pathways and targets depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((difluoromethyl)thio)phenyl)-N’-(phenylacetyl)thiourea
  • N-(4-((difluoromethyl)thio)phenyl)-4-methylbenzenesulfonamide
  • 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-((difluoromethyl)thio)-5-((pyridin-2-ylmethyl)amino)-1H-pyrazole-3-carbonitrile

Uniqueness

1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(difluoromethylsulfanyl)phenyl]-3-(4-ethylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2S/c1-2-12-3-5-13(6-4-12)22-16-11-17(24)23(18(16)25)14-7-9-15(10-8-14)26-19(20)21/h3-10,16,19,22H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGKXQUHRDBHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione
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1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione
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1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione
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1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione
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1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione
Reactant of Route 6
1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione

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